5-Cyclobutyl-4-ethynyl-1-methylpyrazole
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Overview
Description
5-Cyclobutyl-4-ethynyl-1-methylpyrazole is an organic compound with the molecular formula C10H12N2 It is a derivative of pyrazole, characterized by the presence of a cyclobutyl group at the 5-position, an ethynyl group at the 4-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the cyclobutyl group: This step involves the alkylation of the pyrazole ring at the 5-position using a cyclobutyl halide under basic conditions.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The final step involves the methylation of the nitrogen atom at the 1-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-4-ethynyl-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The cyclobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
5-Cyclobutyl-4-ethynyl-1-methylpyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1-methylpyrazole: Lacks the cyclobutyl group, making it less sterically hindered.
5-Cyclobutyl-1-methylpyrazole: Lacks the ethynyl group, reducing its reactivity in certain chemical reactions.
5-Cyclobutyl-4-ethynylpyrazole: Lacks the methyl group, affecting its solubility and biological activity.
Uniqueness
5-Cyclobutyl-4-ethynyl-1-methylpyrazole is unique due to the combination of the cyclobutyl, ethynyl, and methyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
5-cyclobutyl-4-ethynyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-8-7-11-12(2)10(8)9-5-4-6-9/h1,7,9H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGQFKOEKYIULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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